2-Chloro-4-(2-fluorophenyl)-1-butene
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Overview
Description
2-Chloro-4-(2-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a chlorine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with 1-butene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The double bond in the butene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products such as 2-hydroxy-4-(2-fluorophenyl)-1-butene or 2-amino-4-(2-fluorophenyl)-1-butene.
Oxidation Reactions: Products like 2-chloro-4-(2-fluorophenyl)-1,2-epoxybutane or 2-chloro-4-(2-fluorophenyl)-1,2-butanediol.
Reduction Reactions: The corresponding alkane, 2-chloro-4-(2-fluorophenyl)butane.
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated alkenes with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1-butene involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The double bond in the butene chain allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the butene chain.
2-Fluoro-4-chlorobenzyl chloride: Contains a benzyl chloride group instead of a butene chain.
4-(2-Fluorophenyl)-1-butene: Lacks the chlorine atom.
Uniqueness
2-Chloro-4-(2-fluorophenyl)-1-butene is unique due to the combination of a halogenated phenyl ring and a butene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMOXIIZCWULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641163 |
Source
|
Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-94-4 |
Source
|
Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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